molecular formula C18H23N3O3 B2753166 N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 571159-45-0

N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2753166
CAS No.: 571159-45-0
M. Wt: 329.4
InChI Key: ZJBLEGSICPSKQY-UHFFFAOYSA-N
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Description

N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic spirocarbocyclic hydantoin derivative of interest in medicinal chemistry and drug discovery research. Compounds within this structural class have demonstrated significant potential in biological screening. Recent studies on novel lipophilic hydroxamates based on a spirocarbocyclic hydantoin scaffold have shown promising antiviral activity against Hepatitis C virus (HCV) genotypes and trypanocidal effects against parasites like Trypanosoma brucei . The design of such molecules often incorporates a lipophilic moiety, where substitutions like the 8-methyl group on the spirodecane ring and the N-benzyl group are critical for optimizing lipophilicity and conformational freedom, which are key parameters influencing biological activity and selectivity . The core 1,3-diazaspiro[4.5]decane structure is a versatile scaffold, and derivatives like the related (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid are available as chemical building blocks for research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13-7-9-18(10-8-13)16(23)21(17(24)20-18)12-15(22)19-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBLEGSICPSKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of benzyl chloride or benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.

    Acetamide Formation: The final step involves the formation of the acetamide group. This can be accomplished by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohols, amines.

    Substitution: Azides, thioethers.

Scientific Research Applications

N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4

    Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biological Studies: The compound can be used in studies investigating the interaction of spirocyclic compounds with biological macromolecules.

    Chemical Biology: It may be employed as a probe to study enzyme mechanisms or as a scaffold for the design of enzyme inhibitors.

    Industrial Applications:

Mechanism of Action

The exact mechanism of action of N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide depends on its specific biological target. Generally, spirocyclic compounds can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound’s mechanism may involve binding to these targets and modulating their activity, either by inhibition or activation.

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs. Benzyl (): The cyclohexyl analog (MW 335.44) is less polar than the benzyl derivative, likely reducing solubility but enhancing membrane permeability.
  • Benzodioxole Modification (): The 1,3-benzodioxole group increases solubility (6.1 µg/mL) due to oxygen atoms facilitating hydrogen bonding with water.

Crystallographic and Conformational Analysis

  • The crystal structure of N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide (MW 445.50) reveals a monoclinic lattice (space group P2₁/c) with hydrogen-bonding networks stabilizing the spirocyclic core . Similar analogs likely adopt comparable conformations, with substituents influencing packing efficiency and stability.
  • In N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide , the cyclohexyl group adopts a chair conformation, and intermolecular N–H···O hydrogen bonding forms extended chains . This suggests that bulky substituents on the acetamide moiety may sterically hinder crystallization.

Biological Activity

N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and various studies related to its activity.

Chemical Structure and Synthesis

The compound features a unique spirocyclic core combined with a benzyl group and an acetamide functionality. Its molecular formula is C19H25N3O3C_{19}H_{25}N_{3}O_{3} with a molecular weight of approximately 329.4 g/mol. The synthesis typically involves several key steps:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving diketones or diesters under acidic or basic conditions.
  • Introduction of the Benzyl Group : A nucleophilic substitution reaction using benzyl chloride or benzyl bromide in the presence of a base.
  • Acetamide Formation : Finalizing the structure by reacting intermediates with acetic anhydride or acetyl chloride.

Table 1: Synthesis Overview

StepDescription
Spirocyclic Core FormationCyclization of diketones/diesters
Benzyl Group IntroductionNucleophilic substitution with benzyl halides
Acetamide FormationReaction with acetic anhydride or acetyl chloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may modulate these targets' activities through inhibition or activation mechanisms.

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of related compounds, focusing on their affinity for GABAergic biotargets using docking studies and in vivo models. Although specific data on this compound is limited, it is hypothesized that compounds within this class may exhibit similar interactions due to structural similarities.

Case Studies and Research Findings

  • Anticonvulsant Activity Evaluation :
    • A study synthesized various benzyl-substituted derivatives and assessed their anticonvulsant activity using pentylenetetrazole-induced seizures in mice.
    • Results indicated that while some compounds showed potential activity, they were generally inferior to established GABA receptor modulators like diazepam .
  • Chemical Biology Applications :
    • The compound may serve as a probe in enzyme mechanism studies or as a scaffold for designing enzyme inhibitors.
    • Its unique structure allows exploration in medicinal chemistry for developing new pharmaceuticals targeting neurological disorders .

Table 2: Summary of Biological Studies

Study FocusFindings
Anticonvulsant ActivityLimited activity observed; some compounds showed slight efficacy
Interaction with GABA ReceptorsDocking studies suggest potential binding but require further validation
Medicinal Chemistry ApplicationsPotential lead for neurological drug development

Q & A

Q. Core methods :

  • ¹H/¹³C NMR : To verify positions of the benzyl, acetamide, and methyl groups on the spirocycle. For example, the 8-methyl group should appear as a singlet in ¹H NMR (~1.5 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]+ ion for C₁₈H₂₁N₃O₃: 328.1656).
  • X-ray Crystallography : For unambiguous determination of the spirocyclic geometry and bond angles .
    Purity assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) to ensure >95% purity .

Advanced: How can reaction yields be optimized during the coupling of the spirocyclic intermediate to the benzyl-acetamide moiety?

Q. Methodological recommendations :

  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in amide bond formation.
  • Catalytic systems : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU for efficient coupling, with 4-dimethylaminopyridine (DMAP) as a base to suppress racemization .
  • Temperature control : Reactions performed at 0–4°C reduce side-product formation during sensitive steps .
    Case study : A 75% yield was achieved for a structurally similar spiro compound using EDC in acetonitrile:water (3:1) under inert atmosphere .

Advanced: What computational approaches are suitable for predicting the compound’s biological target interactions?

Q. In silico strategies :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GABA receptors (relevant for anticonvulsant activity). Focus on the spirocyclic core’s hydrogen-bonding potential with catalytic residues .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., the acetamide carbonyl for nucleophilic attack) .
    Validation : Cross-reference docking results with experimental SAR data from analogs (e.g., 8-ethyl derivatives showed reduced activity compared to 8-methyl) .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Short-term : Store at 2–8°C in airtight vials with desiccants to prevent hydrolysis of the acetamide group .
  • Long-term : Lyophilize and store at -20°C under argon. Avoid repeated freeze-thaw cycles.
    Stability data : Related spirocyclic acetamides showed <5% degradation over 6 months under these conditions .

Advanced: How can conflicting solubility data from different studies be resolved?

Q. Troubleshooting protocol :

  • Solvent screening : Test solubility in DMSO (polar aprotic), ethanol (protic), and chloroform (nonpolar). For example, if DMSO solubility is inconsistent, check for residual water content via Karl Fischer titration.
  • Sonication : Use a bath sonicator (30 min, 25°C) to disperse aggregates.
    Case example : A structurally similar compound showed discrepancies due to polymorphic forms; XRPD analysis identified crystalline vs. amorphous phases affecting solubility .

Advanced: What in vitro assays are appropriate for evaluating anticonvulsant potential?

Q. Experimental design :

  • Primary screen : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodent neuronal cultures.
  • Mechanistic assays : Patch-clamp electrophysiology to assess GABAₐ receptor modulation (IC₅₀ for chloride current potentiation).
    Controls : Compare to standard anticonvulsants (e.g., valproate) and spirocyclic analogs (e.g., 8-ethyl derivatives) to establish SAR .

Basic: How can reaction progress be monitored during synthesis?

Q. Real-time monitoring :

  • TLC : Use silica plates with ethyl acetate/hexane (1:1) and UV visualization. The spirocyclic intermediate typically has an Rf = 0.3–0.4.
  • HPLC-MS : Track intermediate formation (e.g., diazaspiro core at ~5.2 min retention time on a C18 column) .

Advanced: What strategies mitigate racemization during spirocyclic core formation?

Q. Chirality preservation :

  • Low-temperature reactions : Perform cyclization at -20°C to slow keto-enol tautomerism.
  • Chiral auxiliaries : Introduce a temporary protecting group (e.g., Boc) to stabilize the transition state.
    Success metric : ≥95% enantiomeric excess (ee) confirmed by chiral HPLC using a Chiralpak AD-H column .

Advanced: How does the 8-methyl substituent influence pharmacological activity compared to other alkyl groups?

Q. SAR insights :

  • 8-Methyl vs. 8-Ethyl : Methyl derivatives showed higher GABA receptor binding affinity (Ki = 12 nM vs. 45 nM for ethyl), likely due to reduced steric hindrance .
  • Thermodynamic studies : Isothermal titration calorimetry (ITC) revealed stronger enthalpy-driven binding for the methyl analog .

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